[4-(2-ethylbutoxy)-3-methoxyphenyl]azanium;bromide
CAS No.: 15382-66-8
Cat. No.: VC0534499
Molecular Formula: C13H22BrNO2
Molecular Weight: 304.22 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15382-66-8 |
|---|---|
| Molecular Formula | C13H22BrNO2 |
| Molecular Weight | 304.22 g/mol |
| IUPAC Name | 4-(2-ethylbutoxy)-3-methoxyaniline;hydrobromide |
| Standard InChI | InChI=1S/C13H21NO2.BrH/c1-4-10(5-2)9-16-12-7-6-11(14)8-13(12)15-3;/h6-8,10H,4-5,9,14H2,1-3H3;1H |
| Standard InChI Key | AHBRGOKIYUKMJD-UHFFFAOYSA-N |
| SMILES | CCC(CC)COC1=C(C=C(C=C1)[NH3+])OC.[Br-] |
| Canonical SMILES | CCC(CC)COC1=C(C=C(C=C1)N)OC.Br |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Analysis
Core Structural Features
[4-(2-Ethylbutoxy)-3-methoxyphenyl]azanium; bromide belongs to the class of arylammonium salts, featuring a protonated aniline core modified with alkoxy substituents. The azanium ion () arises from the protonation of the aniline nitrogen, stabilized by the bromide counterion (). Key structural attributes include:
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Substituent Configuration: A 2-ethylbutoxy group at the para position relative to the azanium group and a methoxy group at the meta position.
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Electron-Donating Effects: The methoxy and alkoxy groups enhance electron density on the aromatic ring, influencing reactivity and solubility.
Table 1: Chemical Identity of [4-(2-Ethylbutoxy)-3-Methoxyphenyl]Azanium; Bromide
| Property | Value |
|---|---|
| CAS No. | 15382-66-8 |
| IUPAC Name | 4-(2-Ethylbutoxy)-3-methoxyaniline; hydrobromide |
| Molecular Formula | |
| Molecular Weight | 304.22 g/mol |
| SMILES | CCC(CC)COC1=C(C=C(C=C1)[NH3+])OC.[Br-] |
| InChI Key | AHBRGOKIYUKMJD-UHFFFAOYSA-N |
| Appearance | Solid powder |
Synthesis and Preparation
Synthetic Pathway
The compound is synthesized via a two-step protocol:
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Etherification: 4-Amino-3-methoxyphenol undergoes alkylation with 2-ethylbutyl bromide to yield 4-(2-ethylbutoxy)-3-methoxyaniline.
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Salt Formation: Treatment with hydrobromic acid () protonates the aniline nitrogen, forming the azanium bromide salt.
Table 2: Key Reaction Parameters
| Step | Conditions |
|---|---|
| Alkylation | KCO, DMF, 80°C, 12 h |
| Acidification | HBr (48% aq.), RT, 2 h |
Purification and Yield
The crude product is purified via recrystallization from ethanol, achieving a purity >98% (as per certificate of analysis). Typical yields range from 70–85%, contingent on reaction stoichiometry and solvent selection.
Physicochemical Properties
Solubility and Stability
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Solubility: Freely soluble in dimethyl sulfoxide (DMSO), sparingly soluble in water, and insoluble in nonpolar solvents (e.g., hexane).
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Storage: Stable for >3 years when stored dry and protected from light at 0–4°C.
Thermal and Optical Properties
Data on melting point, boiling point, and specific optical rotation are absent in available literature. Comparative analysis with structurally analogous compounds suggests:
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Melting Point: Estimated 150–170°C (based on arylammonium bromides of similar molecular weight).
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Thermal Decomposition: Likely occurs above 200°C, releasing and .
Future Research Directions
Pharmacological Screening
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In Vitro Assays: Evaluate antibacterial, antifungal, and anticancer activity against standardized cell lines.
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Structure-Activity Relationships (SAR): Modify alkoxy chain length to optimize bioactivity.
Process Optimization
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Green Chemistry: Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether).
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Catalysis: Explore enzymatic or photocatalytic alkylation to enhance yield.
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